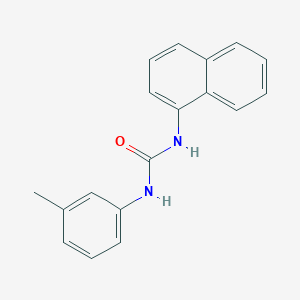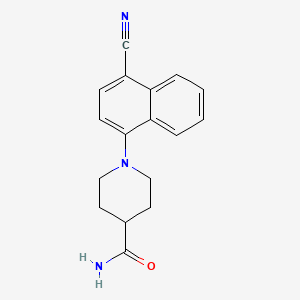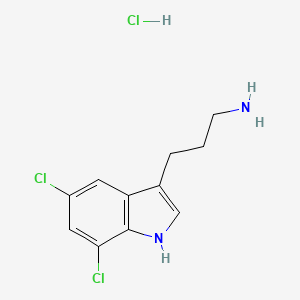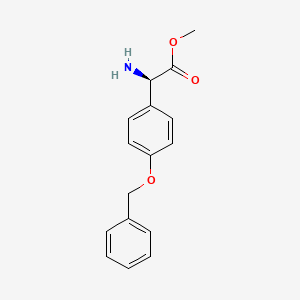
(R)-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-2-アミノ-2-(4-(ベンジルオキシ)フェニル)酢酸メチルは、科学研究のさまざまな分野で大きな可能性を秘めたキラル化合物です。この化合物は、アミノ基、ベンジルオキシ基、およびメチルエステル基を含む独自の構造が特徴です。これらの官能基の存在により、さまざまな化学反応や用途において汎用性の高い分子となっています。
準備方法
合成経路と反応条件
(R)-2-アミノ-2-(4-(ベンジルオキシ)フェニル)酢酸メチルの合成は、通常、以下の手順を伴います。
出発物質: 合成は、(R)-2-アミノ-2-(4-(ベンジルオキシ)フェニル)酢酸とメタノールなどの適切な出発物質を選択することから始まります。
エステル化: (R)-2-アミノ-2-(4-(ベンジルオキシ)フェニル)酢酸は、硫酸などの強酸触媒の存在下でメタノールと反応させてメチルエステルを生成します。
精製: 生成された生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、目的の化合物を高純度で得ます。
工業生産方法
工業的な設定では、(R)-2-アミノ-2-(4-(ベンジルオキシ)フェニル)酢酸メチルの生産には、大規模なエステル化プロセスが関与することがあります。これらのプロセスは、高収率と効率のために最適化されており、多くの場合、連続フローリアクターと自動精製システムを使用して、一貫した品質とスケーラビリティを確保します。
化学反応の分析
反応の種類
(R)-2-アミノ-2-(4-(ベンジルオキシ)フェニル)酢酸メチルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ベンジルオキシ基は、対応するアルデヒドまたはカルボン酸を生成するために酸化することができます。
還元: アミノ基は、第一級アミンを生成するために還元することができます。
置換: エステル基は、求核置換反応を起こしてアミドまたは他の誘導体に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: アンモニアや第一級アミンなどの求核剤を置換反応に使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は次のとおりです。
酸化: ベンズアルデヒドまたは安息香酸誘導体。
還元: 第一級アミン。
置換: アミドまたはその他のエステル誘導体。
科学研究の用途
(R)-2-アミノ-2-(4-(ベンジルオキシ)フェニル)酢酸メチルは、科学研究で幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生物活性化合物の合成の前駆体として役立ちます。
医学: 薬物開発における使用など、潜在的な治療特性について調査されています。
産業: 特殊化学品や材料の生産に使用されます。
科学的研究の応用
®-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
(R)-2-アミノ-2-(4-(ベンジルオキシ)フェニル)酢酸メチルの作用機序には、特定の分子標的との相互作用が含まれます。アミノ基は生物分子と水素結合を形成することができ、ベンジルオキシ基は疎水性相互作用に関与することができます。これらの相互作用は、酵素または受容体の活性を調節し、さまざまな生物学的効果をもたらします。
類似化合物の比較
類似化合物
(R)-2-アミノ-2-(4-メトキシフェニル)酢酸メチル: ベンジルオキシ基の代わりにメトキシ基を持つ類似の構造。
(R)-2-アミノ-2-(4-ヒドロキシフェニル)酢酸メチル: ベンジルオキシ基の代わりにヒドロキシ基を持つ類似の構造。
(R)-2-アミノ-2-(4-クロロフェニル)酢酸メチル: ベンジルオキシ基の代わりにクロロ基を持つ類似の構造。
独自性
(R)-2-アミノ-2-(4-(ベンジルオキシ)フェニル)酢酸メチルにベンジルオキシ基が存在することは、疎水性の上昇や、他の類似化合物では不可能な特定の化学反応に関与する能力など、独自の化学的特性を与えます。これにより、研究や産業におけるさまざまな用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
®-Methyl 2-amino-2-(4-methoxyphenyl)acetate: Similar structure but with a methoxy group instead of a benzyloxy group.
®-Methyl 2-amino-2-(4-hydroxyphenyl)acetate: Similar structure but with a hydroxy group instead of a benzyloxy group.
®-Methyl 2-amino-2-(4-chlorophenyl)acetate: Similar structure but with a chloro group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in ®-Methyl 2-amino-2-(4-(benzyloxy)phenyl)acetate imparts unique chemical properties, such as increased hydrophobicity and the ability to participate in specific chemical reactions that are not possible with other similar compounds. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C16H17NO3 |
|---|---|
分子量 |
271.31 g/mol |
IUPAC名 |
methyl (2R)-2-amino-2-(4-phenylmethoxyphenyl)acetate |
InChI |
InChI=1S/C16H17NO3/c1-19-16(18)15(17)13-7-9-14(10-8-13)20-11-12-5-3-2-4-6-12/h2-10,15H,11,17H2,1H3/t15-/m1/s1 |
InChIキー |
ZTGSRCQPKWGKQB-OAHLLOKOSA-N |
異性体SMILES |
COC(=O)[C@@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)N |
正規SMILES |
COC(=O)C(C1=CC=C(C=C1)OCC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


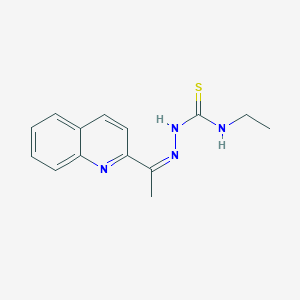
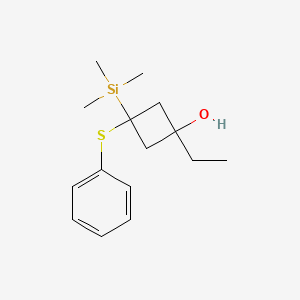
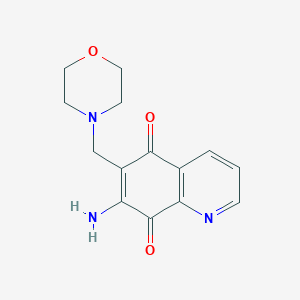

![Ethyl 2-(ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11845940.png)
